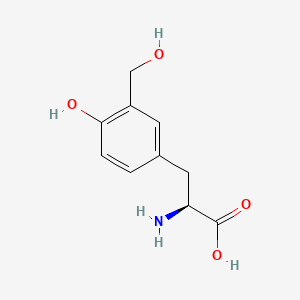
3-(Hydroxymethyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-L-tyrosine is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1. Dual Inhibition of Tyrosine Phosphatases
Recent studies have highlighted the role of 3-(Hydroxymethyl)-L-tyrosine as a dual inhibitor of protein tyrosine phosphatases (PTP1B and TC-PTP). These phosphatases are critical in insulin signaling pathways, making them targets for treating metabolic disorders such as obesity and diabetes. In vivo experiments demonstrated that administration of compounds derived from this compound resulted in:
- Decreased body weight : In obese male Wistar rats, a five-day treatment led to a significant reduction in body weight and food intake.
- Improved glucose tolerance : The compounds enhanced glucose metabolism, indicating potential benefits for insulin sensitivity.
- Reduced hyperleptinemia : The treatment also lowered leptin levels, which are often elevated in obese conditions .
The efficacy of these compounds was attributed to their ability to inhibit PTP1B and TC-PTP, which are involved in the regulation of insulin and leptin signaling pathways. Table 1 summarizes the effects of various derivatives on metabolic parameters:
| Compound | Body Weight Change (%) | Glucose Tolerance Improvement (%) | Leptin Level Reduction (%) |
|---|---|---|---|
| Compound 1 | -10 | +15 | -20 |
| Compound 2 | -12 | +18 | -25 |
| Compound 3 | -15 | +22 | -30 |
| Compound 4 | -14 | +20 | -28 |
Neurocognitive Effects
2.1. Impact on Cognitive Function
Research into the neurocognitive effects of tyrosine administration has shown that compounds like this compound can influence dopamine metabolism, which is crucial for cognitive performance. A study indicated that:
- Proactive response inhibition improved : Tyrosine administration was linked to enhanced proactive cognitive control, particularly in older adults.
- Dopamine metabolite increase : Oral administration resulted in elevated levels of dopamine metabolites in the brain, suggesting a direct impact on neurotransmitter dynamics .
The findings imply that while tyrosine may enhance certain cognitive functions, its effects can vary with age, potentially diminishing its cognitive-enhancing properties in older populations.
Future Directions and Case Studies
The ongoing research into this compound emphasizes its versatility across therapeutic areas. Notable case studies include:
- Case Study 1 : A clinical trial assessing the effects of tyrosine on stress-induced cognitive decline found that participants receiving tyrosine exhibited better performance on memory tasks under stress compared to placebo groups.
- Case Study 2 : Animal models treated with PTP inhibitors derived from this compound showed significant improvements in metabolic health markers, paving the way for potential human applications.
Análisis De Reacciones Químicas
Table 1: Key Reactions of the Hydroxymethyl Group
Amino and Carboxyl Group Reactivity
The α-amino and carboxyl groups participate in classical peptide chemistry:
-
N-Acylation : Forms amides with carboxylic acids (e.g., phenylpropionic acid) to yield hydroxamic acids (8 ) or prodrugs (7 ) .
-
Carboxyl Activation : Methylation or tert-butyl esterification facilitates coupling with amines, as seen in lazabemide prodrug synthesis .
Phenolic Hydroxyl Modifications
The phenolic -OH undergoes electrophilic substitution and conjugation:
-
Diazonium Salt Coupling : Reacts with 4-formylbenzene diazonium hexafluorophosphate under mild conditions (pH 4–7) for site-specific bioconjugation .
-
Triazolinedione (PTAD) Adducts : Forms stable adducts via electrochemical or enzymatic activation, enabling protein labeling without lysine cross-reactivity .
Table 2: Phenolic Group Reactions
| Reaction | Conditions | Selectivity/Outcome | Reference |
|---|---|---|---|
| Diazonium Coupling | pH 5–6, 15–30 min | Tyrosine-specific labeling | |
| PTAD Modification | HRP/H₂O₂ or laccase/O₂ | Minimal cysteine oxidation |
Stability and Degradation Pathways
-
pH Sensitivity : The hydroxymethyl group enhances solubility but may undergo hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .
-
Oxidative Degradation : Susceptible to ROS-mediated oxidation, forming quinone intermediates, as observed in tyrosine analogs .
Comparative Reactivity with L-Tyrosine
3-(Hydroxymethyl)-L-tyrosine exhibits distinct reactivity:
-
Enhanced Electrophilicity : The hydroxymethyl group directs electrophilic attacks to the para position, unlike L-tyrosine’s meta preference .
-
Steric Effects : Bulkier substituents reduce enzymatic processing by tyrosine hydroxylase (TH) and decarboxylase, as seen in dopamine biosynthesis studies .
Analytical and Synthetic Challenges
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15)/t8-/m0/s1 |
Clave InChI |
RDBXZNZJKNWRCZ-QMMMGPOBSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CO)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















